
1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea
カタログ番号 B2832625
CAS番号:
2034564-68-4
分子量: 399.403
InChIキー: HGGMKVVEAAGTPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea, also known as DPhenylU, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.
科学的研究の応用
Synthesis and Anticancer Applications
- Anticancer Agents : Diaryl ureas have been studied for their antiproliferative activity against various cancer cell lines. For example, derivatives designed and synthesized showed significant effects on selective cancer cell lines, indicating their potential as new anticancer agents and BRAF inhibitors (Feng et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition : Triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies suggest their strong adsorption and protective layer formation on metal surfaces, highlighting their utility in materials science (Mistry et al., 2011).
Molecular Interactions and Biological Activity
- DNA-Topoisomerase Inhibitory Activity : Asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects and ability to inhibit DNA topoisomerases, demonstrating significant antiproliferative actions and potential as cancer therapeutics (Esteves-Souza et al., 2006).
Environmental Applications
- Microbial Degradation : Research on substituted urea herbicides has explored their phytotoxicity and degradation by various fungi, shedding light on environmental detoxification and the microbial breakdown of synthetic compounds (Murray et al., 1969).
Chemical Reactivity and Synthesis
- Spectroscopic Characterization : Studies on imidazole derivatives, including spectroscopic characterization and computational analysis, provide insights into the reactivity and potential applications of such compounds in medicinal chemistry and material science (Hossain et al., 2018).
特性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-27-16-10-6-9-14(18(16)28-2)21-19(25)22-15(13-7-4-3-5-8-13)11-23-17(24)12-29-20(23)26/h3-10,15H,11-12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGMKVVEAAGTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-bromo-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2832542.png)
![1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2832545.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2832549.png)

![N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2832551.png)

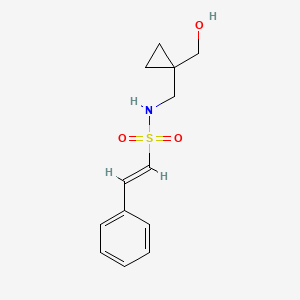
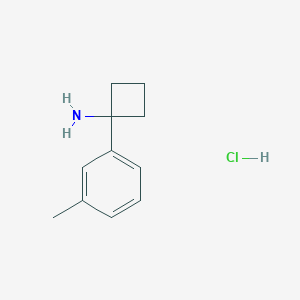
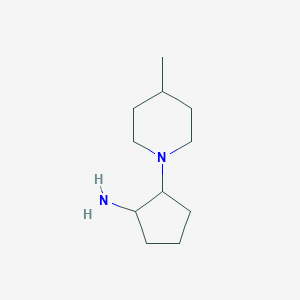

![(E)-N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B2832560.png)
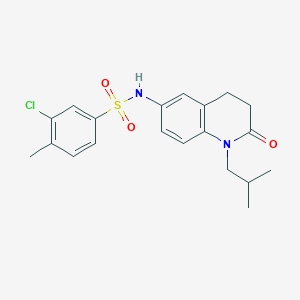
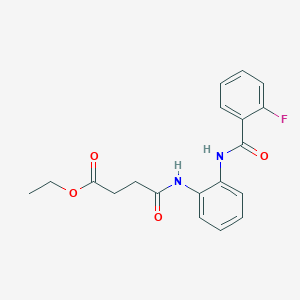
![2-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2832565.png)